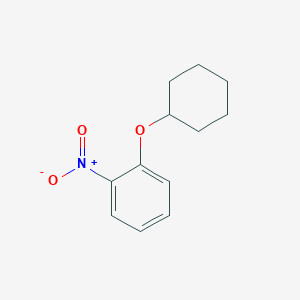
1-(Cyclohexyloxy)-2-nitrobenzene
Vue d'ensemble
Description
1-(Cyclohexyloxy)-2-nitrobenzene, also known as CHNB, is an organic compound with the molecular formula C13H15NO3. It is a yellow crystalline solid that is used in various scientific research applications. CHNB is a derivative of nitrobenzene, which is a widely used organic compound in the chemical industry. The synthesis of CHNB involves the reaction of cyclohexanol and 2-nitrochlorobenzene in the presence of a base.
Applications De Recherche Scientifique
Gold-Catalyzed Stereoselective Synthesis of Azacyclic Compounds
Research by Jadhav et al. (2011) shows that 1-alkynyl-2-nitrobenzenes, closely related to 1-(Cyclohexyloxy)-2-nitrobenzene, can be used in a redox/cycloaddition cascade to produce complex azacyclic compounds stereoselectively. This process involves a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes, showcasing the compound's utility in synthesizing complex structures in organic chemistry (Jadhav et al., 2011).
Synthesis of Cyclohexanone Oxime from Nitrobenzene
Rubio-Marqués et al. (2014) demonstrated the synthesis of cyclohexanone oxime from nitrobenzene, a compound similar to this compound. This process achieved a 97% yield in a one-pot reaction catalyzed by palladium and gold nanoparticles on carbon. The overall transformation involves a multi-step catalyzed mechanism, which highlights the compound's potential in facilitating complex chemical transformations (Rubio-Marqués et al., 2014).
Preparation of 1-Butoxy-4-nitrobenzene
Harikumar and Rajendran (2014) explored the preparation of 1-butoxy-4-nitrobenzene, a compound structurally related to this compound. This was achieved using 4-nitrophenol with n-butyl bromide and a new multi-site phase-transfer catalyst, under ultrasonic assisted conditions. This research demonstrates the compound's role in the synthesis of nitro aromatic ethers, which is significant for various applications in organic synthesis (Harikumar & Rajendran, 2014).
Propriétés
IUPAC Name |
1-cyclohexyloxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWDNUORQBVXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

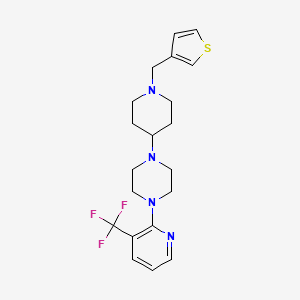
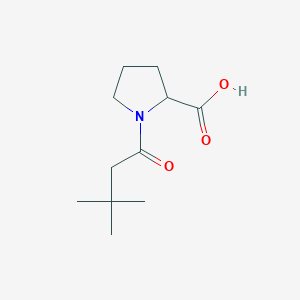

![N-(2,6-dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2477477.png)
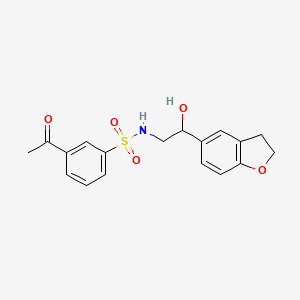
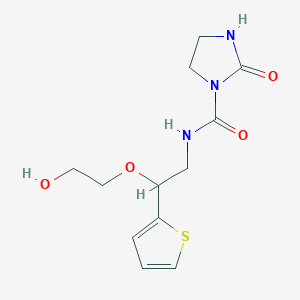
![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2477485.png)


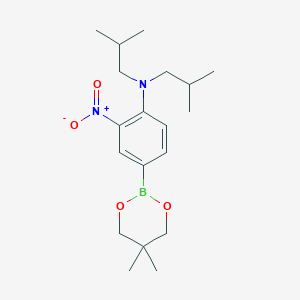
![N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2477493.png)